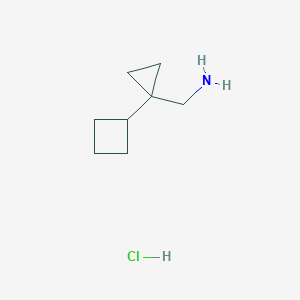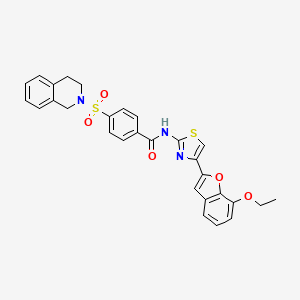
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that integrates various functional groups into its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. It starts with the preparation of the core isoquinoline and benzofuran components, which are then functionalized through a series of reactions including sulfonation, acylation, and cyclization. Each step requires specific reagents and conditions:
Preparation of 3,4-dihydroisoquinoline: Catalyzed hydrogenation of isoquinoline.
Introduction of the sulfonyl group: Sulfonation using sulfonyl chloride.
Coupling with thiazole derivative: Utilizing appropriate bases under controlled temperature.
Industrial Production Methods: For industrial-scale production, optimizations are made to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and implementing purification processes such as recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: This compound can undergo various reactions including oxidation, reduction, and substitution:
Oxidation: : Can involve the benzofuran or isoquinoline moieties, typically using oxidizing agents like potassium permanganate.
Reduction: : Often focuses on the nitro group if present, using reducing agents such as hydrogen gas in the presence of palladium on carbon.
Substitution: : Halogenation and subsequent nucleophilic substitution, particularly at positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Halogens (e.g., chlorine gas) and nucleophiles (e.g., amines).
Major Products Formed: These reactions typically yield modified versions of the original compound, such as:
Oxidized derivatives with additional hydroxyl groups.
Reduced forms with amine groups replacing nitro groups.
Substituted products with different functional groups attached to the core structure.
科学研究应用
Chemistry: In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is often investigated for its potential as a ligand in receptor studies. Its ability to interact with specific proteins and enzymes allows researchers to explore new therapeutic targets and understand biochemical pathways.
Medicine: Medically, the compound shows promise in drug development. Its multifaceted structure provides a platform for designing molecules with high specificity and efficacy in treating diseases such as cancer and neurological disorders.
Industry: In the industrial sector, the compound's properties are harnessed for material science applications, including the development of advanced polymers and catalysts.
作用机制
The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate the activity of proteins and enzymes, leading to various biological responses. The key pathways involved may include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.
相似化合物的比较
Comparison with Other Compounds: Compared to other similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and the resulting chemical properties. While other compounds may share one or two functional groups, the specific arrangement and interactions in this molecule provide distinctive characteristics.
List of Similar Compounds
Isoquinoline derivatives: : Share the isoquinoline core but differ in substituent groups.
Benzofuran derivatives: : Have the benzofuran moiety but with variations in the attached functional groups.
Thiazole derivatives: : Contain the thiazole ring, often used in pharmaceutical research.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, research applications, and unique features compared to similar compounds
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5S2/c1-2-36-25-9-5-8-21-16-26(37-27(21)25)24-18-38-29(30-24)31-28(33)20-10-12-23(13-11-20)39(34,35)32-15-14-19-6-3-4-7-22(19)17-32/h3-13,16,18H,2,14-15,17H2,1H3,(H,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHDTFASPRSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
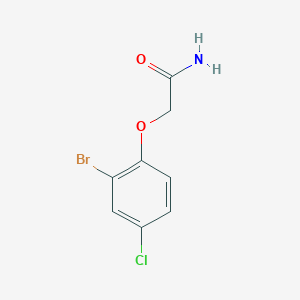
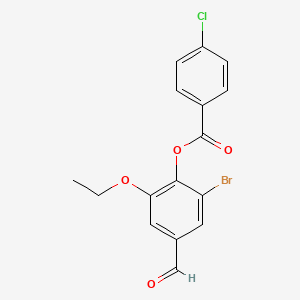
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
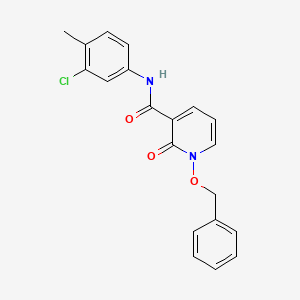
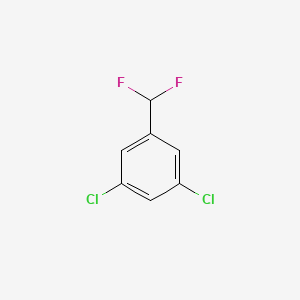

![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)
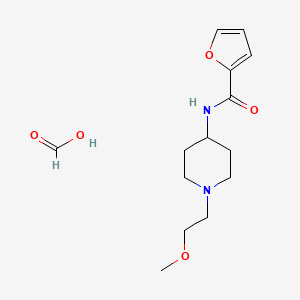
![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)
![2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2985289.png)
![3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)
